Route B Synthetic Efficiency: TIPS-Protected Intermediate Enables 50% Yield Over Four Consecutive Steps in FF-MAS Synthesis
In the published nine-step Route B synthesis of FF-MAS from (20S)-20-hydroxymethyl-pregn-4-en-3-one (compound 11), TIPS protection of the primary 21-hydroxyl group (TIPSCl, imidazole, CH₂Cl₂, rt, 4 h) was followed by C4-dimethylation (KOᵗBu, MeI, ᵗBuOH), 3-keto reduction (LiAlH₄, THF), and 3-OH benzoylation (BzCl, pyridine) to yield pure intermediate 14 in 50% over four steps after a single crystallization from methanol [1]. The overall Route B yield was 10% over nine steps, and the route was explicitly noted to contain fewer purification steps than Route A, enabling late-stage introduction of side-chain diversity for structure–activity relationship (SAR) studies [1].
| Evidence Dimension | Synthetic step yield (four consecutive transformations: TIPS protection, dimethylation, reduction, benzoylation) |
|---|---|
| Target Compound Data | 50% isolated yield over four steps; 10% overall yield over nine steps (Route B, TIPS-protected intermediate 11) |
| Comparator Or Baseline | Route A (ergosterol-derived): requires elaborate protection/deprotection strategies for the diene system; overall yields published in earlier syntheses were well under 10% over at least 12 steps [1] |
| Quantified Difference | Route B: 10% over 9 steps vs. earlier published routes: <10% over ≥12 steps; approximately 2–3 fewer purification operations in Route B |
| Conditions | Gram-scale synthesis; TIPS protection: TIPSCl, imidazole, CH₂Cl₂, rt, 4 h; subsequent steps as described in Scheme 2 of Blume et al. 2003 |
Why This Matters
Procurement of the TIPS-protected intermediate directly supports the more concise Route B, reducing step count, purification burden, and enabling SAR diversification—factors that directly impact total synthesis cost and timeline.
- [1] Blume, T.; Guttzeit, M.; Kuhnke, J.; Zorn, L. Two Syntheses of FF-MAS. Org. Lett. 2003, 5 (11), 1837–1839. Scheme 2 and discussion of Route B yields. View Source
